3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with distinctive structural features. This compound is characterized by the presence of an isoxazole ring fused to a pyrrolo structure and substituted with various aromatic groups, making it an intriguing subject for study in both organic chemistry and pharmacology.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Its structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process:
Formation of Isoxazole Ring: : Starting with the preparation of isoxazole intermediates through cycloaddition reactions.
Substitution Reactions: : Incorporating the dimethylamino, phenyl, and o-tolyl groups via electrophilic aromatic substitution.
Ring Fusion: : Cyclization and fusion of the isoxazole ring to the pyrrolo structure under controlled reaction conditions, involving catalysts and solvents specific to the reactions.
Industrial Production Methods
Industrial production may rely on scalable synthetic routes with optimized yields and purity levels. These methods often involve automated synthesis reactors, stringent control over reaction parameters, and continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to modifications in its aromatic substituents or ring structure.
Reduction: : Reduction reactions can alter the functional groups attached to the core structure, affecting its reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution can occur at different positions on the aromatic rings and isoxazole moiety.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles/electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents such as acetonitrile or dichloromethane.
Major Products
The products of these reactions vary based on the specific reagents and conditions used but can include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Mechanism of Action
The mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids are common targets.
Pathways: : The compound can modulate biochemical pathways through competitive or non-competitive inhibition, binding to active sites, or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
3-(4-Hydroxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Uniqueness
Structural Differences: : The presence of the dimethylamino group in 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic properties and reactivity patterns.
Functional Implications: : These differences can influence the compound’s biological activity, making it distinct in its applications and effects compared to other similar compounds.
By delving into the intricacies of this compound, we can appreciate its multifaceted role across various scientific disciplines and its potential in advancing research and industrial applications.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-7-8-12-21(17)28-25(30)22-23(18-13-15-19(16-14-18)27(2)3)29(32-24(22)26(28)31)20-10-5-4-6-11-20/h4-16,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHKDCZYNZGXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.